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molecular formula C15H13FO2 B8625321 4-Ethyl-3'-fluoro-2-hydroxybenzophenone CAS No. 61466-88-4

4-Ethyl-3'-fluoro-2-hydroxybenzophenone

Cat. No. B8625321
M. Wt: 244.26 g/mol
InChI Key: BHNLPBBNKQGNGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04141995

Procedure details

This compound was prepared from 3-ethylphenol (12.2 g), 3-fluorobenzoyl chloride (17.5 g) and aluminium chloride (26.7 g) in 1,1,2,2-tetrachloroethane (75 ml) using the same conditions as in Example 2, but heating under reflux, not at 105° C. The product was purified by chromatography on a silica column m.p. between 0° and 20° C. ηo22 1.5962. The same product was obtained using the method of Example 4.
Quantity
12.2 g
Type
reactant
Reaction Step One
Quantity
17.5 g
Type
reactant
Reaction Step One
Quantity
26.7 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[CH:4]=[C:5]([OH:9])[CH:6]=[CH:7][CH:8]=1)[CH3:2].[F:10][C:11]1[CH:12]=[C:13]([CH:17]=[CH:18][CH:19]=1)[C:14](Cl)=[O:15].[Cl-].[Al+3].[Cl-].[Cl-]>ClC(Cl)C(Cl)Cl>[CH2:1]([C:3]1[CH:8]=[CH:7][C:6]([C:14]([C:13]2[CH:17]=[CH:18][CH:19]=[C:11]([F:10])[CH:12]=2)=[O:15])=[C:5]([OH:9])[CH:4]=1)[CH3:2] |f:2.3.4.5|

Inputs

Step One
Name
Quantity
12.2 g
Type
reactant
Smiles
C(C)C=1C=C(C=CC1)O
Name
Quantity
17.5 g
Type
reactant
Smiles
FC=1C=C(C(=O)Cl)C=CC1
Name
Quantity
26.7 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
75 mL
Type
solvent
Smiles
ClC(C(Cl)Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
105 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heating
CUSTOM
Type
CUSTOM
Details
The product was purified by chromatography on a silica column m.p. between 0° and 20° C. ηo22 1.5962
CUSTOM
Type
CUSTOM
Details
The same product was obtained

Outcomes

Product
Name
Type
Smiles
C(C)C1=CC(=C(C(=O)C2=CC(=CC=C2)F)C=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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